1,3,3,3-Tetrafluoroprop-1-ene

Description

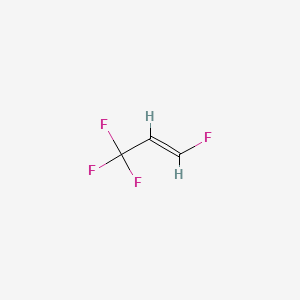

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,3,3,3-tetrafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F4/c4-2-1-3(5,6)7/h1-2H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOOAUSHHFGWSA-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CF)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/F)\C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885446 | |

| Record name | (E)-1,3,3,3-Tetrafluoro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor | |

| Record name | 1-Propene, 1,3,3,3-tetrafluoro-, (1E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

29118-24-9, 1645-83-6 | |

| Record name | (1E)-1,3,3,3-Tetrafluoro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29118-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,3,3-Tetrafluoropropene, (1E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029118249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1,3,3,3-tetrafluoro-, (1E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-1,3,3,3-Tetrafluoro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-propene, 1,3,3,3-tetrafluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propene, 1,3,3,3,-tetrafluoro-,(E)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,3,3-TETRAFLUOROPROPENE, (1E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I2481UOO8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,3,3,3-Tetrafluoroprop-1-ene chemical properties and structure

An In-depth Technical Guide to 1,3,3,3-Tetrafluoroprop-1-ene: Chemical Properties and Structure

Authored by a Senior Application Scientist

Foreword: The global imperative to mitigate climate change has catalyzed a paradigm shift in the chemical industry, particularly in the development of next-generation fluorocarbons. 1,3,3,3-Tetrafluoroprop-1-ene, commercially known as HFO-1234ze, stands at the forefront of this transition. This hydrofluoroolefin (HFO) was engineered to replace high-global-warming-potential (GWP) hydrofluorocarbons (HFCs), such as R-134a, offering a sustainable alternative without compromising performance in many applications.[1][2] Its negligible GWP and zero ozone depletion potential (ODP) have made it a substance of intense interest not only in industrial applications like refrigeration and foam blowing but also in high-purity sectors, including pharmaceuticals as a propellant for metered-dose inhalers (MDIs).[1][2][3] This guide provides a comprehensive technical overview of its molecular structure, chemical properties, and the scientific rationale behind its applications for researchers, scientists, and professionals in drug development.

Molecular Structure and Stereoisomerism

The fundamental characteristics of 1,3,3,3-Tetrafluoroprop-1-ene stem from its molecular structure, C₃H₂F₄.[1] The presence of a carbon-carbon double bond (C=C) introduces rigidity and results in the existence of two geometric isomers: trans-(E) and cis-(Z).[1][4][5]

-

(E)-1,3,3,3-Tetrafluoroprop-1-ene (HFO-1234ze(E)): The trans-isomer is the commercially significant form, valued for its thermodynamic properties suitable for replacing R-134a.[1][6] Its IUPAC name is (1E)-1,3,3,3-Tetrafluoroprop-1-ene.[1][7]

-

(Z)-1,3,3,3-Tetrafluoroprop-1-ene (HFO-1234ze(Z)): The cis-isomer has different physical properties, including a higher boiling point, which makes it less suitable for direct R-134a replacement but potentially useful in specific high-temperature applications.[5][8][9]

The structural disparity between these isomers leads to significant differences in their physical properties, which are critical for application-specific selection.

Comparative Properties of (E) and (Z) Isomers

| Property | (E)-1,3,3,3-Tetrafluoroprop-1-ene | (Z)-1,3,3,3-Tetrafluoroprop-1-ene |

| CAS Number | 29118-24-9[1][7] | 29118-25-0[9] |

| Boiling Point | -19 °C (-2.2 °F)[1][8] | 9.8 °C (49.6 °F)[5] |

| Critical Temperature | 109.4 °C (228.9 °F)[1][8] | 153.7 °C (308.7 °F)[5] |

| Commercial Focus | Primary form for refrigerants, propellants, and blowing agents.[1][2] | Niche applications, e.g., high-temperature heat pumps.[5] |

Molecular Geometry Insights

Structural investigations using gas electron diffraction and low-temperature single-crystal X-ray diffraction have provided precise data on the molecular geometry of HFO-1234ze(E).[10] The molecule exhibits a planar C=C-H-F arrangement, with the trifluoromethyl (-CF₃) group positioned trans to the fluorine atom across the double bond. In the crystalline phase, molecules aggregate via C-H---F intermolecular contacts, influencing its solid-state properties.[1]

Caption: Molecular structures of (E) and (Z) isomers of 1,3,3,3-Tetrafluoroprop-1-ene.

Physicochemical and Thermodynamic Properties

The utility of HFO-1234ze(E) is defined by its distinct physicochemical and thermodynamic characteristics. Extensive experimental measurements have been conducted to characterize its behavior across a wide range of temperatures and pressures, forming the basis for its application in engineered systems.[11] An accurate Helmholtz equation of state has been formulated to model its properties for engineering design and simulation.[12][13]

Key Physicochemical Data for HFO-1234ze(E)

| Property | Value | Source(s) |

| Chemical Formula | C₃H₂F₄ | [1][7] |

| Molar Mass | 114.04 g/mol | [1][7] |

| Boiling Point (at 1 atm) | -19 °C | [1] |

| Melting Point | -156 °C | [1] |

| Critical Temperature | 109.4 °C | [1] |

| Critical Pressure | 36.36 bar (3.636 MPa) | [1] |

| Critical Density | 30.5 lbm/ft³ (488.5 kg/m ³) | [8] |

| Liquid Density (at 25°C) | 72.61 lbm/ft³ (1163 kg/m ³) | [8] |

| Vapor Pressure (at 25°C) | ~498 kPa (72.3 psia) | [8][14] |

| Solubility in Water | 0.373 g/L | [1] |

| Ozone Depletion Potential (ODP) | 0 | [1][8] |

| Global Warming Potential (GWP, 100-yr) | < 1 | [1][8] |

| ASHRAE Safety Classification | A2L (Lower toxicity, Lower flammability) | [1][5][6] |

Expert Insight: While HFO-1234ze(E) is often cited as a replacement for HFC-134a, it is not a "drop-in" substitute.[1] Its volumetric cooling capacity is lower, and it exhibits higher pressure drops during heat transfer.[1] Consequently, system optimization—including modifications to compressors, evaporators, and condensers—is necessary to achieve equivalent performance.[1] This engineering consideration is paramount for professionals designing new equipment or considering retrofitting existing systems.

Chemical Reactivity, Stability, and Environmental Fate

The chemical behavior of HFO-1234ze(E) is dominated by the reactivity of its C=C double bond, which is the key to its favorable environmental profile.

Atmospheric Chemistry

The double bond makes the molecule susceptible to attack by hydroxyl (•OH) radicals in the troposphere. This rapid degradation leads to a very short atmospheric lifetime (approximately 18 days), which is the reason for its ultra-low GWP.[6][15]

However, the atmospheric breakdown pathway is complex. One of the secondary products can be HFC-23, a potent greenhouse gas with a GWP of 14,800.[1] Another degradation product is trifluoroacetic acid (TFA), a persistent per- and polyfluoroalkyl substance (PFAS).[16] Computational models suggest that the yield of TFA from HFO-1234ze(E) is low (0-4%) and that the majority degrades into formyl fluoride.[16] The formation of these byproducts is an area of active research and regulatory consideration.

Thermal Stability and Combustion

HFO-1234ze(E) possesses good thermal stability for its intended applications.[17] However, at elevated temperatures, such as those encountered during combustion, it decomposes. Combustion experiments have identified the primary hazardous products as:

This underscores the need for careful handling, adequate ventilation, and appropriate safety protocols in environments where high temperatures or ignition sources may be present.

Flammability

Under ASHRAE Standard 34, HFO-1234ze(E) is classified as an A2L refrigerant, indicating low toxicity and mild flammability.[1][5] A key safety feature is that it is non-flammable in air at temperatures below 30°C.[5] Its flammability limits in air at 100°C are 7% to 12% by volume.[5] This contrasts with highly flammable hydrocarbon refrigerants (A3 class), making A2L fluids a manageable solution in many engineered systems provided that risk assessments are performed and safety standards (e.g., UL 60335-2-89) are met.[6]

Synthesis Pathway

The industrial production of HFO-1234ze typically involves the catalytic dehydrofluorination of a saturated hydrofluorocarbon precursor, most commonly 1,1,1,3,3-pentafluoropropane (HFC-245fa).[1][2] This elimination reaction removes a hydrogen and a fluorine atom to create the double bond.

The choice of catalyst and reaction conditions (e.g., temperature, pressure) is critical as it influences the isomeric ratio of the product. For example, dehydrofluorination of liquid HFC-245fa with a strong base like aqueous caustic can yield a mixture containing 13-15% of the (Z)-isomer.[1] Post-synthesis isomerization steps can be employed to convert the less desired (Z)-isomer to the commercially valuable (E)-isomer.[2]

Caption: Simplified workflow for the synthesis of HFO-1234ze from HFC-245fa.

Applications in Research and Drug Development

While its primary commercial uses are as a refrigerant, foam blowing agent, and aerosol propellant, HFO-1234ze(E) has specific relevance to the scientific and pharmaceutical communities.[1][7][17]

Propellant for Metered-Dose Inhalers (MDIs)

The most significant application for drug development professionals is its emergence as a next-generation propellant for MDIs.[3] Current MDIs use HFA-134a and HFA-227ea, which have GWPs over 1,000 times that of CO₂.[3] Environmental regulations are driving the transition to low-GWP alternatives. HFO-1234ze(E) is a leading candidate due to its:

-

Near-zero GWP: Aligns with global sustainability goals.[3][18]

-

Favorable Physical Properties: Its vapor pressure and density are similar enough to HFAs to deliver comparable aerosol performance.[18]

-

Comprehensive Safety Profile: It has undergone extensive non-clinical toxicology and safety pharmacology assessments to support its use in pharmaceutical products, with clinical trials underway.[3][18]

Trustworthiness in Protocol: The development of HFO-1234ze(E) for MDI applications is a self-validating system. It requires adherence to stringent regulatory guidelines for new pharmaceutical excipients. The safety data, including chronic toxicology and reproductive studies, have been submitted to health authorities to validate its suitability for human use, ensuring patient safety is paramount.[3][18]

Specialty Etch Gas in Semiconductor Manufacturing

In materials science research, HFO-1234ze(E) is being investigated as an environmentally friendly replacement for high-GWP HFCs in the reactive ion etching of silicon dioxide (SiO₂).[19] Initial studies indicate higher etch rates and better selectivity compared to legacy gases, presenting a viable path to reduce the carbon footprint of semiconductor fabrication.[19]

Experimental Protocol: Vapor Pressure Measurement by Static Method

To ensure the technical accuracy of thermodynamic models, fundamental properties like vapor pressure must be precisely measured. The following describes a generalized, self-validating protocol for this purpose.

Objective: To determine the vapor pressure of a high-purity HFO-1234ze(E) sample at a series of controlled temperatures.

Methodology:

-

Sample Purification (Self-Validation):

-

The HFO-1234ze(E) sample (minimum purity 99.99%) is subjected to several freeze-pump-thaw cycles.[15]

-

Causality: This procedure removes dissolved atmospheric gases (N₂, O₂, etc.). Non-condensable gases would artificially inflate pressure readings, leading to erroneous data. The validation is achieved when the pressure over the frozen sample reaches a stable vacuum (< 10⁻³ Pa).[15]

-

-

Apparatus Preparation:

-

A thermostatically controlled sample cell of known volume, connected to a high-precision pressure transducer, is evacuated to a high vacuum.

-

The temperature of the cell is controlled using a circulating fluid bath, and temperature is measured with a calibrated platinum resistance thermometer.

-

-

Sample Loading:

-

A precisely metered amount of the purified HFO-1234ze(E) is cryogenically transferred into the sample cell.

-

-

Equilibrium Measurement:

-

The sample cell is heated to the first target temperature.

-

The system is allowed to reach thermal and phase equilibrium.

-

Causality: Equilibrium is essential for the measured pressure to be the true vapor pressure. It is validated by monitoring the pressure reading over time; the measurement is recorded only when the pressure remains stable within a predefined tolerance (e.g., ±0.01%) for an extended period (e.g., 30 minutes).

-

-

Data Acquisition:

-

Record the stable pressure and temperature.

-

Increment the temperature to the next setpoint and repeat step 4. This is done for a range of temperatures to create a vapor pressure curve.

-

-

Data Validation:

-

The experiment is repeated with different sample fillings (densities) to ensure the measured pressure is independent of the amount of liquid/vapor present, confirming the data lie on the saturation curve.

-

Results are compared against established literature values and thermodynamic models like the Helmholtz equation of state to verify accuracy.[15]

-

Conclusion

1,3,3,3-Tetrafluoroprop-1-ene, particularly the (E)-isomer, represents a significant achievement in sustainable chemistry. Its molecular structure, featuring a reactive double bond, imparts a unique combination of useful thermodynamic properties and a favorable environmental profile. For researchers and developers, HFO-1234ze(E) is not merely an industrial commodity but a critical enabling technology for creating next-generation products—from energy-efficient cooling systems to life-saving medical devices—that align with global environmental imperatives. A thorough understanding of its chemical properties, reactivity, and safety considerations is essential for harnessing its full potential responsibly.

References

-

trans-1,3,3,3-Tetrafluoropropene - Wikipedia. [Link]

-

1,3,3,3-Tetrafluoroprop-1-ene - LookChem. [Link]

-

Thermodynamic properties of hydrofluoroolefin (R1234yf and R1234ze(E)) refrigerant mixtures: Density, vapour-liquid equilibrium, - SciSpace. [Link]

-

Thermophysical properties of HFO-1234yf and HFO-1234ze(E). [Link]

-

Safety Data Sheet Trans-1,3,3,3-Tetrafluoroprop-1-Ene (R1234ze) | PDF | Firefighting. [Link]

-

R1234ze(E) - F-Chart Software. [Link]

-

Trans-1,3,3,3-tetrafluoropropene | C3H2F4 | CID 5708720 - PubChem. [Link]

-

Trans-1,3,3,3-Tetrafluoropropene - SAFETY DATA SHEET. [Link]

-

HFO-1234ZE - A-Gas. [Link]

-

1,3,3,3-Tetrafluoropropene - Wikipedia. [Link]

-

Solstice® ze Refrigerant (HFO-1234ze (E)). [Link]

-

trans-1,3,3,3-tetrafluoropropene - NIST WebBook. [Link]

-

High Voltage Insulation Properties of HFO1234ze | Request PDF - ResearchGate. [Link]

-

1,3,3,3-Tetrafluoropropene - Grokipedia. [Link]

-

1,3,3,3-Tetrafluoropropene, (1Z)- | C3H2F4 - PubChem. [Link]

-

Thermodynamic Properties of trans-1,3,3,3-tetrafluoropropene [R1234ze(E)]: Measurements of Density and Vapor Pressure and a Comprehensive Equation of State. [Link]

-

Thermodynamic properties of potential alternative refrigerant HFO-1234ze(Z) | Request PDF. [Link]

-

HFO-1234ze(E): a safe and green propellant supporting sustainability transition in metered dose inhalers - DDL Conference. [Link]

-

Viability of HFO-1234ze(E) (trans-1,3,3,3-tetrafluoropropene) as a low global warming potential silicon dioxide etch gas - IBM Research. [Link]

-

Trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze) | CAS 29118-24-9 - Apechem. [Link]

-

1,3,3,3-TETRAFLUOROPROPENE, (1E)- - precisionFDA. [Link]

-

CID 101265225 | C3HF4 - PubChem. [Link]

-

The Nonclinical Assessment of Trans-1,3,3,3-tetrafluoropropene (HFO-1234ze (E)), a Near Zero Global Warming Potential Propellant for Use in Metered Dose Inhalation Products - PMC - PubMed Central. [Link]

-

HFO1234ze(e) As an Alternative Refrigerant for Ejector Cooling Technology - ResearchGate. [Link]

-

(PDF) Pressurized metered-dose inhalers using next-generation propellant HFO-1234ze(E) deposit negligible amounts of trifluoracetic acid in the environment - ResearchGate. [Link]

-

HFO-1234ze(E)-Yuji - 泉州宇极. [Link]

-

(PDF) Structures and Properties of trans‐1,3,3,3‐Tetrafluoro‐ propene (HFO‐1234ze) and 2,3,3,3‐Tetrafluoropropene (HFO‐1234yf) Refrigerants - ResearchGate. [Link]

-

tetrafluoropropene, 29118-24-9 - The Good Scents Company. [Link]

Sources

- 1. trans-1,3,3,3-Tetrafluoropropene - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. HFO-1234ze(E): a safe and green propellant supporting sustainability transition in metered dose inhalers - DDL [ddl-conference.com]

- 4. 1,3,3,3-Tetrafluoropropene - Wikipedia [en.wikipedia.org]

- 5. honeywell-refrigerants.com [honeywell-refrigerants.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Trans-1,3,3,3-tetrafluoropropene | C3H2F4 | CID 5708720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prod-edam.honeywell.com [prod-edam.honeywell.com]

- 9. 1,3,3,3-Tetrafluoropropene, (1Z)- | C3H2F4 | CID 11116025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. iifiir.org [iifiir.org]

- 12. scispace.com [scispace.com]

- 13. R1234ze(E) [fchartsoftware.com]

- 14. lookchem.com [lookchem.com]

- 15. tsapps.nist.gov [tsapps.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. apechem.com [apechem.com]

- 18. The Nonclinical Assessment of Trans-1,3,3,3-tetrafluoropropene (HFO-1234ze (E)), a Near Zero Global Warming Potential Propellant for Use in Metered Dose Inhalation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Viability of HFO-1234ze(E) (trans-1,3,3,3-tetrafluoropropene) as a low global warming potential silicon dioxide etch gas for JVSTB - IBM Research [research.ibm.com]

An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of 1,3,3,3-Tetrafluoroprop-1-ene (HFO-1234ze)

Introduction: The Imperative for Low-GWP Olefins

1,3,3,3-Tetrafluoroprop-1-ene (HFO-1234ze) has emerged as a pivotal fourth-generation refrigerant, blowing agent, and aerosol propellant, engineered to address the urgent global need for environmentally benign alternatives to high-global-warming-potential (GWP) hydrofluorocarbons (HFCs).[1] With an ozone-depletion potential (ODP) of zero and a GWP of less than 1, HFO-1234ze stands in stark contrast to its predecessors, positioning it as a critical component in achieving sustainability goals outlined in international agreements such as the Kigali Amendment to the Montreal Protocol.[2] This guide provides an in-depth exploration of the core synthesis pathways and underlying reaction mechanisms for the production of HFO-1234ze, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

The trans-isomer, trans-1,3,3,3-tetrafluoroprop-1-ene (HFO-1234ze(E)), is the more desired product due to its thermodynamic properties.[3] Consequently, many industrial processes are optimized for its selective synthesis or include a subsequent isomerization step. This document will delve into the prevalent manufacturing routes, elucidating the chemical transformations and catalytic systems that enable the efficient production of this important hydrofluoroolefin.

Dominant Synthesis Pathways and Mechanistic Insights

The industrial production of HFO-1234ze is dominated by a few key synthetic routes, primarily revolving around the dehydrohalogenation of saturated hydrofluorocarbons or the hydrofluorination of chlorinated precursors. Each pathway presents a unique set of advantages and challenges concerning starting material availability, catalyst performance, and product selectivity.

Dehydrofluorination of 1,1,1,3,3-Pentafluoropropane (HFC-245fa)

The dehydrofluorination of HFC-245fa is a widely practiced and extensively documented industrial method for HFO-1234ze synthesis.[1][4] This elimination reaction involves the removal of a hydrogen and a fluorine atom from adjacent carbons to form a carbon-carbon double bond. This process can be carried out in either the liquid or vapor phase.

In the liquid phase, the reaction is typically mediated by a strong base, such as an aqueous or alcoholic solution of potassium hydroxide (KOH).[5] The mechanism proceeds via an E2 elimination pathway, where the hydroxide ion acts as a base to abstract a proton from the carbon adjacent to the CF₂H group, followed by the concerted elimination of a fluoride ion.

Experimental Protocol: Liquid-Phase Dehydrofluorination of HFC-245fa

-

Reactor Setup: A high-pressure reactor constructed from materials resistant to corrosive reagents (e.g., Hastelloy) is charged with a 45% aqueous solution of potassium hydroxide (KOH). A phase-transfer catalyst, such as Aliquat 336, may be added to enhance the reaction rate.

-

Reactant Introduction: 1,1,1,3,3-Pentafluoropropane (HFC-245fa) is fed into the reactor. A molar excess of KOH is typically used.

-

Reaction Conditions: The reaction mixture is heated to approximately 60°C and stirred vigorously.[4] The pressure is allowed to rise to over 150 psig.[4]

-

Product Collection: The product, a mixture of cis- and trans-HFO-1234ze, is collected from the gas phase.

-

Analysis: The product composition is analyzed by gas chromatography (GC) to determine the conversion of HFC-245fa and the selectivity towards the HFO-1234ze isomers.

Vapor-phase dehydrofluorination offers advantages in terms of continuous processing and catalyst recyclability. The reaction is typically carried out at elevated temperatures over a solid catalyst. Chromium-based catalysts, such as fluorinated chromium oxide (Cr₂O₃), are commonly employed.[6][7] The mechanism in this case involves the catalyst surface facilitating the elimination of HF.

The reaction over a chromium-based catalyst is believed to proceed through a Lewis acid mechanism. The acidic sites on the catalyst surface interact with the fluorine atoms of HFC-245fa, weakening the C-F bond, while basic sites on the catalyst abstract a proton, leading to the elimination of HF and the formation of the olefin.

Data Summary: Dehydrofluorination of HFC-245fa

| Phase | Catalyst/Base | Temperature (°C) | HFC-245fa Conversion (%) | Selectivity to trans-HFO-1234ze (%) | Selectivity to cis-HFO-1234ze (%) | Reference |

| Liquid | 45% KOH | 60 | 95.1 | 86.9 | 13.1 | [4] |

| Vapor | Cr-based | 200-450 | High | Varies (E-isomer predominates) | Varies (typically 15-23) | [6][7] |

Since the dehydrofluorination of HFC-245fa typically yields a mixture of cis- and trans-HFO-1234ze, and the trans-isomer is often the desired product, a subsequent isomerization step is frequently employed.[4][5] This is a crucial step for maximizing the yield of the more commercially valuable isomer. The isomerization is typically achieved by passing the mixture over a catalyst at elevated temperatures. Various catalysts, including fluorinated metal oxides and metal fluorides, have been shown to be effective for this transformation.[4]

Two-Stage Synthesis from 1-Chloro-3,3,3-trifluoropropene (HCFC-1233zd)

Another significant industrial route to HFO-1234ze is a two-stage process starting from 1-chloro-3,3,3-trifluoropropene (HCFC-1233zd).[8] This pathway involves an initial hydrofluorination step followed by dehydrohalogenation.

In the first stage, HCFC-1233zd is subjected to hydrofluorination to produce a mixture of 1-chloro-1,3,3,3-tetrafluoropropane (HCFC-244fa) and 1,1,1,3,3-pentafluoropropane (HFC-245fa).[8] This reaction is typically carried out in the vapor phase over a fluorination catalyst.

The second stage involves the dehydrochlorination of HCFC-244fa and the dehydrofluorination of HFC-245fa, both of which yield HFO-1234ze.[8] This step can be performed catalytically in the vapor phase, similar to the dehydrofluorination of HFC-245fa described previously.

Experimental Protocol: Two-Stage Synthesis

-

Stage 1 - Hydrofluorination:

-

Catalyst Bed: A suitable hydrofluorination catalyst is packed into a fixed-bed reactor.

-

Reactant Feed: A gaseous mixture of HCFC-1233zd and hydrogen fluoride (HF) is fed into the reactor.

-

Reaction Conditions: The reaction is conducted at a temperature that favors the formation of HCFC-244fa and HFC-245fa.

-

Product Separation: The product stream is cooled, and the intermediate products are separated from unreacted starting materials and byproducts.

-

-

Stage 2 - Dehydrohalogenation:

-

Catalyst Bed: The intermediate mixture is fed into a second reactor containing a dehydrohalogenation catalyst (e.g., a chromium-based catalyst).

-

Reaction Conditions: The reactor is maintained at a temperature suitable for the elimination of HCl from HCFC-244fa and HF from HFC-245fa.

-

Product Purification: The final product, HFO-1234ze, is purified, typically by distillation, to remove any remaining impurities and to separate the cis and trans isomers if necessary.

-

Synthesis from Hexafluoropropylene (HFP)

A less common but mechanistically interesting route involves the selective hydrodefluorination of hexafluoropropylene (HFP).[9] This pathway allows for the synthesis of various hydrofluoroolefins, including HFO-1234ze, by carefully tuning the reaction conditions and catalyst. The use of specific ligands on the catalyst, such as phosphite ligands, can influence the product distribution and favor the formation of HFO-1234ze(E).[9]

Emerging and Alternative Synthesis Routes

Research into more sustainable and cost-effective methods for HFO-1234ze production is ongoing. Some alternative pathways that have been explored include:

-

Reaction of 3,3,3-trifluoropropyne with hydrogen fluoride: This gas-phase catalytic reaction can produce both HFO-1234yf and HFO-1234ze.[10]

-

Dehydrohalogenation of halogenated propane derivatives: Various patents describe processes starting from compounds like CF₃CH₂CHFX, where X is a halogen other than fluorine.[11]

Conclusion

The synthesis of 1,3,3,3-tetrafluoroprop-1-ene is a testament to the ingenuity of modern industrial chemistry, driven by the pressing need for environmentally responsible technologies. The dehydrofluorination of HFC-245fa and the two-stage process from HCFC-1233zd represent the current cornerstones of HFO-1234ze production, each with its own set of optimized conditions and catalytic systems. As the demand for low-GWP solutions continues to grow, further innovation in catalyst design and process intensification will be crucial in enhancing the efficiency and sustainability of these vital synthesis pathways. The ongoing research into alternative routes also holds the promise of even more economical and environmentally friendly methods for producing this next-generation refrigerant and blowing agent.

References

- 1,3,3,3-Tetrafluoroprop-1-ene - Benchchem. (n.d.).

- Honeywell doubles production capacity of ultra-low-GWP HFO solution. (2022, December 1). RefIndustry.

- Process for the manufacture of 1,3,3,3- tetrafluoropropene. (n.d.). Google Patents.

- Process for preparation of hydrofluoroalkenes by selective catalytic consecutive hydrodefluorination. (n.d.). Google Patents.

- Processes for synthesis of 1,3,3,3-tetrafluoropropene. (n.d.). Google Patents.

- Manufacturing process for HFO-1234ze. (n.d.). Google Patents.

- HFO-1234ZE, HFO-1225ZC and HFO-1234YF compositions and processes for producing and using the compositions. (2021, December 28). Justia Patents.

- Synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf) on chrome-magnesium fluoride catalyst. (2013). Fluorine notes.

- Manufacturing Process for HFO-1234ze. (n.d.). Google Patents.

- HIGH PURITY HFO-E-1,3,3,3-TETRAFLUOROPROPENE (trans-HFO-1234ze) AND METHODS FOR PRODUCING SAME. (n.d.). Google Patents.

- HFO-1234ZE, HFO-1225ZC AND HFO-1234YF CONTAINING COMPOSITIONS. (2023, April 19). European Patent Office.

- HFO-1234ZE. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. refindustry.com [refindustry.com]

- 3. prod-edam.honeywell.com [prod-edam.honeywell.com]

- 4. US9255046B2 - Manufacturing process for HFO-1234ze - Google Patents [patents.google.com]

- 5. US20100022809A1 - Manufacturing Process for HFO-1234ze - Google Patents [patents.google.com]

- 6. US20230174442A1 - HIGH PURITY HFO-E-1,3,3,3-TETRAFLUOROPROPENE (trans-HFO-1234ze) AND METHODS FOR PRODUCING SAME - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

- 8. EP1658252B1 - Process for the manufacture of 1,3,3,3- tetrafluoropropene - Google Patents [patents.google.com]

- 9. US20190194096A1 - Process for preparation of hydrofluoroalkenes by selective catalytic consecutive hydrodefluorination - Google Patents [patents.google.com]

- 10. Volume # 4(89), July - August 2013 — "Synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf) on chrome-magnesium fluoride catalyst" [notes.fluorine1.ru]

- 11. US7345209B2 - Processes for synthesis of 1,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3,3,3-Tetrafluoroprop-1-ene (HFO-1234ze(E))

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract: 1,3,3,3-Tetrafluoroprop-1-ene (specifically the trans-isomer, HFO-1234ze(E)) has emerged as a significant molecule in the development of next-generation refrigerants and propellants due to its low global warming potential.[1][2] A thorough understanding of its molecular structure and purity is paramount for its application and for monitoring its environmental fate. This technical guide provides an in-depth analysis of the key spectroscopic techniques for the characterization of HFO-1234ze(E): Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document synthesizes experimental data with theoretical principles to offer a comprehensive reference for researchers and professionals in the field.

Introduction to 1,3,3,3-Tetrafluoroprop-1-ene (HFO-1234ze(E))

1,3,3,3-Tetrafluoroprop-1-ene is a hydrofluoroolefin (HFO) with the chemical formula C₃H₂F₄.[3] It exists as two geometric isomers, cis ((Z)-isomer) and trans ((E)-isomer).[4] The trans-isomer, commonly referred to as HFO-1234ze(E), is the more commercially significant of the two, valued for its thermodynamic properties as a refrigerant and blowing agent.[2] Its molecular weight is 114.04 g/mol .[3]

The precise and unambiguous identification of HFO-1234ze(E) is critical for quality control in its production and for studying its atmospheric chemistry and potential biotransformation pathways.[5] Spectroscopic methods provide the necessary tools for this detailed molecular-level investigation.

Molecular Structure of 1,3,3,3-Tetrafluoroprop-1-ene (HFO-1234ze(E))

Caption: Ball-and-stick model of trans-1,3,3,3-Tetrafluoroprop-1-ene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework and the location of fluorine atoms within the molecule. For HFO-1234ze(E), ¹H, ¹⁹F, and ¹³C NMR are all highly informative.

Experimental Protocol for NMR Analysis of Gaseous Fluorinated Compounds

Given the gaseous nature of HFO-1234ze(E) at room temperature (boiling point: -19 °C), NMR analysis requires specialized techniques.[2]

Step-by-Step Methodology:

-

Sample Preparation: A specialized NMR tube equipped with a gas-tight valve (e.g., a J-Young tube) is required.

-

Introduction of Analyte: The NMR tube is first evacuated. A known pressure of HFO-1234ze(E) gas is then introduced into the tube from a lecture bottle or a custom gas-handling apparatus.

-

Addition of Solvent and Reference: A small amount of a deuterated solvent with a high boiling point (e.g., deuterated chloroform, CDCl₃, or deuterated benzene, C₆D₆) is typically added to the tube before evacuation. This solvent serves to provide a deuterium lock signal for the spectrometer and may contain a reference standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C). For ¹⁹F NMR, an external reference such as CFCl₃ or C₆F₆ is often used.

-

Data Acquisition: The sealed NMR tube is placed in the NMR spectrometer. Standard one-dimensional ¹H, ¹⁹F, and ¹³C NMR spectra are acquired. For more detailed structural elucidation, two-dimensional correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) can be performed.

¹H NMR Spectroscopy

The ¹H NMR spectrum of HFO-1234ze(E) is expected to show two distinct signals corresponding to the two non-equivalent vinyl protons.

-

Expected Chemical Shifts (δ): The proton attached to the carbon bearing the fluorine atom (H-C=C-F) will be significantly influenced by the electronegativity of the fluorine and will appear at a lower field (higher ppm) compared to the proton on the carbon adjacent to the CF₃ group.

-

Expected Splitting Patterns: Due to spin-spin coupling with the neighboring fluorine and hydrogen atoms, complex splitting patterns are anticipated. The trans-coupling constant between the two vinyl protons (³JHH) is typically in the range of 12-18 Hz. Couplings to the vinyl fluorine (JHF) and the CF₃ group (JHF) will further split these signals.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[6]

-

Expected Chemical Shifts (δ): Two distinct fluorine environments are present in HFO-1234ze(E): the single fluorine atom on the double bond (-CHF) and the three equivalent fluorine atoms of the trifluoromethyl group (-CF₃). These will give rise to two separate signals in the ¹⁹F NMR spectrum.

-

Expected Splitting Patterns: The -CHF fluorine signal will be split by the adjacent vinyl proton and the proton on the other carbon of the double bond. The -CF₃ group will appear as a single resonance, which may show long-range coupling to the vinyl protons.

A study on the biotransformation of HFO-1234ze utilized ¹H-coupled and ¹H-decoupled ¹⁹F-NMR to identify metabolites, indicating that the spectral parameters of the parent compound are well-defined.[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon backbone of the molecule.

-

Expected Chemical Shifts (δ): Three distinct carbon signals are expected. The carbons of the double bond will appear in the olefinic region of the spectrum (typically 100-150 ppm). The carbon of the trifluoromethyl group will be at a higher field.

-

Expected Splitting Patterns: The carbon signals will be split by the fluorine atoms directly attached to them (¹JCF) and potentially by fluorine atoms on adjacent carbons (²JCF). These C-F coupling constants are often large and can be a valuable diagnostic tool.

Summary of Expected NMR Data for HFO-1234ze(E)

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Couplings |

| ¹H | 5.0 - 7.0 | Doublet of doublets of quartets | ³JHH, JHF |

| ¹⁹F | -170 to -110 (-CHF), -70 to -60 (-CF₃) | Multiplet, Quartet | JHF, JFF |

| ¹³C | 100 - 150 (olefinic), 115-125 (-CF₃) | Multiplet | ¹JCF, ²JCF |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for Gas-Phase IR Spectroscopy

The analysis of gaseous samples by IR spectroscopy requires a gas cell with windows that are transparent to infrared radiation (e.g., NaCl or KBr plates).

Step-by-Step Methodology:

-

Cell Preparation: The gas cell is evacuated to remove any atmospheric gases.

-

Sample Introduction: A controlled pressure of HFO-1234ze(E) gas is introduced into the cell.

-

Data Acquisition: A background spectrum of the evacuated cell is first recorded. The IR spectrum of the sample is then acquired, and the background is automatically subtracted by the instrument's software.

Interpretation of the IR Spectrum of HFO-1234ze(E)

The IR spectrum of HFO-1234ze(E) is characterized by absorptions corresponding to C-H, C=C, and C-F bond vibrations. A detailed study of the vibrational spectra of trans-1,3,3,3-tetrafluoropropene has provided experimental and calculated frequencies for its various vibrational modes.[8][9]

Key Vibrational Modes and Their Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3100 | ν(C-H) | C-H stretching of the vinyl hydrogens. |

| ~1670 | ν(C=C) | C=C stretching of the double bond. |

| 1300 - 1100 | ν(C-F) | Strong absorptions due to the stretching of the C-F bonds in the -CF₃ group. |

| ~1100 | ν(C-F) | C-F stretching of the vinyl fluorine. |

| ~950 | δ(C-H) | Out-of-plane bending of the vinyl C-H bonds. |

The presence of multiple strong C-F stretching bands in the "fingerprint" region (below 1500 cm⁻¹) is a characteristic feature of fluorinated organic compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for its identification and structural elucidation.

Experimental Protocol for GC-MS Analysis

For a volatile compound like HFO-1234ze(E), Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique.[10][11]

Step-by-Step Methodology:

-

Sample Introduction: A gaseous sample of HFO-1234ze(E) is injected into the gas chromatograph, where it is separated from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each fragment is measured, and a mass spectrum is generated.

Interpretation of the Mass Spectrum of HFO-1234ze(E)

The mass spectrum of HFO-1234ze(E) will show a molecular ion peak and a series of fragment ions.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 114, corresponding to the molecular weight of C₃H₂F₄.

-

Major Fragment Ions: The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses. Common fragmentation pathways for fluorinated alkenes include the loss of fluorine atoms, hydrogen atoms, and small fluorinated fragments.

Expected Fragmentation Pattern of HFO-1234ze(E)

| m/z | Ion | Likely Loss from Molecular Ion |

| 114 | [C₃H₂F₄]⁺ | Molecular Ion |

| 95 | [C₃H₂F₃]⁺ | Loss of F• |

| 76 | [C₃H₂F₂]⁺ | Loss of 2F• |

| 69 | [CF₃]⁺ | Cleavage of the C-C bond |

| 45 | [CHF₂]⁺ | Rearrangement and fragmentation |

The NIST Mass Spectrometry Data Center provides reference spectra for many compounds, which can be used for comparison and identification.[12]

Visualization of Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of HFO-1234ze(E).

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the comprehensive characterization of 1,3,3,3-Tetrafluoroprop-1-ene (HFO-1234ze(E)). NMR spectroscopy offers detailed insights into the precise atomic connectivity and stereochemistry. IR spectroscopy confirms the presence of key functional groups and provides a characteristic fingerprint of the molecule. Mass spectrometry determines the molecular weight and provides valuable structural information through fragmentation analysis. Together, these techniques enable the unambiguous identification, purity assessment, and structural elucidation of this environmentally significant compound, supporting its safe and effective application in various industries.

References

-

Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS). (2020). Bio-protocol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). trans-1,3,3,3-tetrafluoropropene. In NIST Chemistry WebBook. Retrieved from [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2018). Chemical Science. Retrieved from [Link]

-

Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022). ACS Omega, 7(15), 12673–12680. [Link]

- Gerig, J. T. (2001). Fluorine NMR. eMagRes, 9, 69-79.

-

Schuster, P., Bertermann, R., Rusch, G. M., & Dekant, W. (2009). Biotransformation of trans-1,1,1,3-tetrafluoropropene (HFO-1234ze). Toxicology and Applied Pharmacology, 239(3), 215–223. [Link]

-

Schwabedissen, J., Glodde, T., Vishnevskiy, Y. V., & Mitzel, N. W. (2020). Structures and Properties of trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze) and 2,3,3,3-Tetrafluoropropene (HFO-1234yf) Refrigerants. ChemistryOpen, 9(9), 933–941. [Link]

-

Selected experimental and calculated vibrational frequencies [cm⁻¹] of 1. (n.d.). ResearchGate. Retrieved from [Link]

-

Biotransformation of trans-1,1,1,3-tetrafluoropropene (HFO-1234ze). (2009). PubMed. Retrieved from [Link]

-

trans-1,3,3,3-Tetrafluoropropene. (n.d.). In Wikipedia. Retrieved from [Link]

-

1,3,3,3-Tetrafluoropropene. (n.d.). In Wikipedia. Retrieved from [Link]

-

1,3,3,3-TETRAFLUOROPROPENE, (1E)-. (n.d.). precisionFDA. Retrieved from [Link]

-

Trans-1,3,3,3-tetrafluoropropene. (n.d.). PubChem. Retrieved from [Link]

-

SOLSTICE® ZE REFRIGERANT (HFO-1234ZE). (n.d.). Honeywell. Retrieved from [Link]

-

1,3,3,3-Tetrafluoropropene, (1Z)-. (n.d.). PubChem. Retrieved from [Link]

-

HFO-1234ZE. (n.d.). [Link]

-

Structures and Properties of trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze) and 2,3,3,3-Tetrafluoropropene (HFO-1234yf) Refrigerants. (2020). ResearchGate. Retrieved from [Link]

-

1,3,3,3-tetrafluoropropene and its complex with the argon atom. (2020). ScienceDirect. Retrieved from [Link]

-

Exploring the Decomposition Products of 1,3,3,3-Tetrafluoropropene and Perfluoro-(3-methylbutan-2-one) Gas Mixtures in Medium-Voltage Electrical Switchgear as Alternatives to SF6. (2021). ACS Omega, 6(33), 21541–21549. [Link]

-

Studies Confirm HFO-1234ze(E) Breaks Down into Some HFC-23. (2025). Natural Refrigerants. Retrieved from [Link]

-

Structure and Properties of 2,3,3,3-Tetrafluoropropene (HFO-1234yf). (2014). Zeitschrift für Naturforschung B, 69(4), 379-387. [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. trans-1,3,3,3-Tetrafluoropropene - Wikipedia [en.wikipedia.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. dem.ri.gov [dem.ri.gov]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biotransformation of trans-1,1,1,3-tetrafluoropropene (HFO-1234ze) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. bio-protocol.org [bio-protocol.org]

An In-depth Technical Guide to the Physical Properties of 1,3,3,3-Tetrafluoroprop-1-ene Isomers

Abstract

This technical guide provides a comprehensive analysis of the physical properties of the isomers of 1,3,3,3-tetrafluoroprop-1-ene, specifically focusing on the trans-isomer (HFO-1234ze(E)) and the cis-isomer (HFO-1234ze(Z)). As the chemical industry moves towards more environmentally friendly solutions, understanding the distinct characteristics of these hydrofluoroolefins (HFOs) is paramount for their effective and safe application. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical data, experimental methodologies, and expert insights into the causality behind property differences and measurement techniques.

Introduction: The Rise of Hydrofluoroolefins

Hydrofluoroolefins (HFOs) represent the fourth generation of fluorinated refrigerants, developed to address the significant environmental concerns associated with their predecessors, namely chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and hydrofluorocarbons (HFCs).[1] The defining feature of HFOs is the presence of a carbon-carbon double bond, which makes them highly reactive in the atmosphere, leading to very short atmospheric lifetimes and consequently, very low Global Warming Potentials (GWPs).[2][3] 1,3,3,3-Tetrafluoroprop-1-ene (HFO-1234ze) is a prominent member of this class, existing as two geometric isomers: HFO-1234ze(E) and HFO-1234ze(Z). While chemically similar, their differing spatial arrangements of atoms result in markedly distinct physical properties, influencing their suitability for various applications.

This guide will delve into a detailed comparison of these isomers, providing a robust dataset of their physical properties. Furthermore, it will elucidate the experimental protocols for determining these properties, offering a transparent and scientifically rigorous foundation for their use in research and development.

Molecular Structure and Isomerism

The molecular formula for 1,3,3,3-tetrafluoroprop-1-ene is C₃H₂F₄. The presence of a double bond between two of the carbon atoms gives rise to cis-trans (or E-Z) isomerism. The 'E' designation (from the German entgegen, meaning opposite) indicates that the higher priority groups on each carbon of the double bond are on opposite sides. The 'Z' designation (from the German zusammen, meaning together) indicates they are on the same side. In the case of 1,3,3,3-tetrafluoroprop-1-ene, this seemingly subtle structural difference has profound implications for the molecule's physical behavior.

Caption: Molecular structures of HFO-1234ze(E) and HFO-1234ze(Z) isomers.

Comparative Analysis of Physical Properties

The distinct geometries of the (E) and (Z) isomers lead to significant differences in their intermolecular forces and, consequently, their macroscopic physical properties. The following table provides a consolidated summary of these key properties.

| Physical Property | HFO-1234ze(E) (trans) | HFO-1234ze(Z) (cis) | Reference(s) |

| Molecular Weight ( g/mol ) | 114.04 | 114.04 | [4] |

| Normal Boiling Point (°C) | -19 | 9.8 | [2][5] |

| Critical Temperature (°C) | 109.4 | 153.7 | [2][5] |

| Critical Pressure (bar) | 36.4 | - | [5] |

| Saturated Liquid Density ( kg/m ³) | 1158 (at 300 K) | 1220 (at 300 K) | [6][7] |

| Vapor Pressure (kPa) | 526 to 3462 (300-400 K) | 185 to 2309 (300-400 K) | [6][7] |

| Global Warming Potential (100-year) | <1 to ~14 | <1 | [2][8] |

| ASHRAE Safety Classification | A2L (mildly flammable) | Not explicitly classified, but expected to be similar | [3][9] |

| Ozone Depletion Potential (ODP) | 0 | 0 | [3] |

Expertise & Experience Insight: The significantly higher boiling point of the (Z)-isomer compared to the (E)-isomer is a direct consequence of its molecular geometry. The cis configuration results in a greater molecular dipole moment, leading to stronger intermolecular dipole-dipole interactions that require more energy to overcome for the substance to transition into the gaseous phase. This difference is a critical determinant of their respective applications.

In-Depth Look at Key Physical Properties and Their Determination

Boiling Point and Vapor Pressure

The boiling point and vapor pressure are fundamental properties that dictate the phase behavior of a substance. For refrigerants and propellants, these properties are of utmost importance for system design and performance.

Experimental Protocol: Boiling Point Determination (Dynamic Method)

This method involves heating the liquid and observing the temperature at which its vapor pressure equals the atmospheric pressure.

-

Apparatus Setup: A distillation flask containing the HFO isomer is equipped with a condenser and a thermometer. The thermometer bulb is positioned to measure the temperature of the vapor as it passes into the condenser.

-

Heating: The flask is gently heated.

-

Observation: The temperature is recorded when a steady stream of condensate is observed on the condenser and the temperature reading on the thermometer stabilizes. This stable temperature is the boiling point at the measured atmospheric pressure.

Experimental Protocol: Vapor Pressure Measurement (Static Method)

The static method is a highly accurate technique for determining the vapor pressure of a liquid at various temperatures.

-

Sample Preparation: A purified and degassed sample of the HFO isomer is introduced into a thermostatically controlled vessel of known volume.

-

Equilibrium: The vessel is heated to a specific temperature and allowed to reach thermal and phase equilibrium.

-

Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured using a high-precision pressure transducer.

-

Data Collection: This process is repeated at various temperatures to generate a vapor pressure curve.

Caption: Workflow for vapor pressure measurement using the static method.

Density

Density is a critical parameter for calculating refrigerant charge, mass flow rate, and heat transfer characteristics.

Experimental Protocol: Saturated Liquid Density Measurement (Vibrating Tube Densitometer)

This method provides highly accurate density measurements.

-

Apparatus: A vibrating U-tube densitometer is used. The tube is filled with the liquid HFO isomer.

-

Principle: The tube is electromagnetically excited to vibrate at its natural frequency. This frequency is dependent on the mass of the tube and its contents.

-

Measurement: By measuring the period of oscillation, and knowing the characteristics of the empty tube, the density of the liquid can be precisely determined.

-

Temperature and Pressure Control: The measurements are performed under controlled temperature and pressure conditions to ensure the liquid is in its saturated state.

Global Warming Potential (GWP)

GWP is an index that compares the global warming impact of a greenhouse gas to that of carbon dioxide (CO₂) over a specific time horizon, typically 100 years. It is a calculated value based on the gas's radiative efficiency and its atmospheric lifetime. Recent studies have indicated that under certain atmospheric conditions, HFO-1234ze(E) can produce trifluoromethane (R23), a potent greenhouse gas, which could increase its 100-year GWP from less than 1 to approximately 14.[8]

ASHRAE Safety Classification

The American Society of Heating, Refrigerating and Air-Conditioning Engineers (ASHRAE) Standard 34 provides a safety classification system for refrigerants based on their toxicity and flammability.[1][5][6] HFO-1234ze(E) is classified as A2L, which denotes lower toxicity (A) and mild flammability (2L).[3][9] This classification is crucial for determining safe handling procedures and application limitations.

Applications and Practical Implications

The distinct physical properties of the HFO-1234ze isomers dictate their primary applications.

-

HFO-1234ze(E): With its low boiling point and favorable thermodynamic properties, HFO-1234ze(E) is a suitable replacement for HFC-134a in various applications, including:

-

HFO-1234ze(Z): The higher boiling point of HFO-1234ze(Z) makes it unsuitable for traditional refrigeration applications.[1] However, its properties are advantageous for:

Conclusion

The isomers of 1,3,3,3-tetrafluoroprop-1-ene, HFO-1234ze(E) and HFO-1234ze(Z), exemplify the critical role of molecular geometry in determining physical properties. While both offer the significant environmental advantage of a very low GWP, their differing boiling points, vapor pressures, and densities lead to distinct application profiles. A thorough understanding of these properties, grounded in robust experimental determination, is essential for the successful and safe implementation of these next-generation fluids in various scientific and industrial fields. This guide serves as a foundational resource for professionals seeking to leverage the unique characteristics of these important HFO isomers.

References

-

Measurements of Vapor Pressure and Saturated Liquid Density for HFO–1234ze(E) and HFO–1234ze(Z). (URL: [Link])

-

HFO group refrigerants (R1234yf, R1234ze) – Significance and Application. (URL: [Link])

-

In short about R1234ze. (URL: [Link])

-

Solstice® ze Refrigerant (HFO-1234ze (E)). (URL: [Link])

-

HFO-1234ZE. (URL: [Link])

-

A review of refrigerant R1234ze(E) recent investigations. (URL: [Link])

-

Measurements of Vapor Pressure and Saturated Liquid Density for HFO–1234ze(E) and HFO–1234ze(Z). (URL: [Link])

-

Thermophysical properties of HFO-1234yf and HFO-1234ze(E). (URL: [Link])

-

Solstice™ ze (HFO-1234ze) Refrigerant. (URL: [Link])

-

SOLSTICE® ZE REFRIGERANT (HFO-1234ZE). (URL: [Link])

-

Study shows harmful greenhouse potential of HFOs. (URL: [Link])

-

1,3,3,3-Tetrafluoropropene. (URL: [Link])

-

low global warming potential - alternatives to f-gas refrigerants. (URL: [Link])

-

Thermodynamic properties of potential alternative refrigerant HFO-1234ze(Z). (URL: [Link])

-

Solstice® ze Refrigerant (HFO-1234ze (E)). (URL: [Link])

-

In short about R1234ze. (URL: [Link])

-

R1234ze(Z). (URL: [Link])

-

R1234ze(E). (URL: [Link])

-

Measurement of physical properties of refrigerant mixtures. Determination of phase diagrams. (URL: [Link])

-

HFO-1234ze(E) used in Ireland's First Low-Carbon District Heating Network. (URL: [Link])

-

1,3,3,3-Tetrafluoropropene. (URL: [Link])

Sources

- 1. 2019 ANSI/ASHRAE Standard 34 Designation and Safety Classification of Refrigerants [codes.iccsafe.org]

- 2. ozone.unep.org [ozone.unep.org]

- 3. Measurement and Empirical Model of Viscosity of the Novel Refrigerant R-1132(E) | Semantic Scholar [semanticscholar.org]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. hvac.solver360.com [hvac.solver360.com]

- 6. refrigerantsensor.com [refrigerantsensor.com]

- 7. books.rsc.org [books.rsc.org]

- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 9. researchgate.net [researchgate.net]

Thermodynamic properties of HFO-1234ze(E)

An In-Depth Technical Guide to the Thermodynamic Properties of HFO-1234ze(E)

Foreword

Trans-1,3,3,3-tetrafluoropropene, more commonly known as HFO-1234ze(E), has emerged as a significant hydrofluoroolefin (HFO) refrigerant due to its low global warming potential (GWP) and zero ozone depletion potential (ODP).[1][2] As a leading candidate to replace high-GWP hydrofluorocarbons (HFCs) in various applications, a thorough understanding of its thermodynamic properties is paramount for the design, analysis, and optimization of refrigeration and heat pump systems. This guide provides a comprehensive overview of the core thermodynamic and transport properties of HFO-1234ze(E), grounded in experimental data and established equations of state.

Fundamental Physical and Critical Properties

A substance's behavior as a refrigerant is fundamentally defined by its critical point and other basic physical properties. These parameters establish the operational limits and overall characteristics of the fluid in a thermodynamic cycle.

The critical properties of HFO-1234ze(E) have been experimentally determined, with the critical temperature (Tc), critical density (ρc), and critical pressure (Pc) being key values.[3][4] These properties are essential for developing accurate equations of state and for understanding the fluid's behavior near its critical point.[3]

Table 1: Fundamental and Critical Properties of HFO-1234ze(E)

| Property | Value | Units |

| Chemical Formula | CF3CH=CHF | - |

| Molar Mass | 114.04 | g/mol |

| Boiling Point (at 101.3 kPa) | -18.95 | °C |

| Critical Temperature (Tc) | 382.51 ± 0.01 | K |

| Critical Density (ρc) | 486 ± 3 | kg/m ³ |

| Critical Pressure (Pc) | 3632 ± 3 | kPa |

Pressure-Volume-Temperature (PVT) Behavior and Equation of State

The relationship between pressure, volume (or density), and temperature is a cornerstone of thermodynamic analysis. For HFO-1234ze(E), extensive measurements of its PVT properties have been conducted across a wide range of temperatures and pressures, encompassing the vapor, liquid, and supercritical regions.[6][7]

These experimental data have been instrumental in the development of highly accurate equations of state (EOS), which are mathematical models that describe the thermodynamic state of the fluid.[8][9] For refrigerants, the most common and accurate form of EOS is expressed in terms of the Helmholtz free energy as a function of temperature and density.[7][9] These multiparameter EOS allow for the calculation of all thermodynamic properties, including enthalpy, entropy, and specific heats, through mathematical derivatives.[7][9] The BACKONE and PC-SAFT equations of state have also been successfully applied to describe the thermodynamic properties of HFO-1234ze(E).[8]

Vapor Pressure and Saturation Properties

The vapor pressure curve defines the boundary of the two-phase (liquid-vapor) region and is a critical parameter for any refrigeration cycle analysis. The vapor pressure of HFO-1234ze(E) has been measured over a broad temperature range.[6][10][11][12][13] These measurements are crucial for determining the operating pressures of evaporators and condensers.

Saturated liquid and vapor densities have also been extensively measured.[6][10][11][14] This data, in conjunction with vapor pressure, allows for the complete characterization of the saturation state.

Experimental Protocol: Vapor Pressure and Saturated Liquid Density Measurement (Extraction Method)

The extraction method is a reliable technique for simultaneously measuring vapor pressure and saturated liquid density. The causality behind this choice lies in its ability to achieve thermodynamic equilibrium and allow for precise measurement of both properties.

-

Apparatus: A constant-volume cell equipped with a magnetic stirrer, a pressure transducer, and a temperature sensor is used. The cell is connected to a sampling line with a valve.

-

Procedure:

-

A known mass of HFO-1234ze(E) is charged into the cell.

-

The cell is immersed in a constant-temperature bath and stirred to ensure thermal equilibrium.

-

Once the temperature and pressure stabilize, the vapor pressure is recorded.

-

A small amount of the liquid phase is carefully extracted through the sampling line into a sampling tube of known volume.

-

The mass of the extracted sample is determined by weighing the sampling tube before and after extraction.

-

The saturated liquid density is then calculated from the mass and volume of the extracted sample.

-

-

Self-Validation: The experiment is repeated at various temperatures to obtain the complete saturation curve. The consistency of the data and comparison with established equations of state serve as a self-validating mechanism.[11]

Diagram: Experimental Workflow for Saturation Property Measurement

A schematic of the experimental workflow for determining vapor pressure and saturated liquid density using the extraction method.

Caloric Properties

Caloric properties, such as specific heat, enthalpy, and entropy, are essential for energy balance calculations in refrigeration systems.

Specific Heat Capacity

The specific heat capacity of a substance quantifies the amount of heat required to change its temperature. Both isobaric (at constant pressure, Cp) and isochoric (at constant volume, Cv) specific heat capacities are important for thermodynamic modeling.

Measurements of the isobaric specific heat capacity of liquid HFO-1234ze(E) have been performed using a metal-bellows calorimeter over a range of temperatures and pressures.[15] Isochoric specific heat capacity data for the liquid phase has been obtained using a twin-cell type adiabatic calorimeter.[1][16][17] These experimental values are crucial for refining the accuracy of equations of state, as the second derivatives of the Helmholtz energy are related to the isochoric specific heat.[1][17]

Table 2: Specific Heat Capacity of HFO-1234ze(E) at 25°C (298.15 K)

| Property | Value | Units |

| Liquid Heat Capacity (Cp) | 1.383 | kJ/(kg·K) |

| Vapor Heat Capacity (Cp) | 0.9822 | kJ/(kg·K) |

Transport Properties

Transport properties govern the transfer of momentum, heat, and mass within the fluid. For refrigeration applications, viscosity and thermal conductivity are of primary importance.

Viscosity

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for calculating pressure drop in pipelines and heat exchangers. The viscosity of both liquid and vapor phases of HFO-1234ze(E) has been experimentally determined and correlated over a wide range of conditions.[19][20][21] These correlations are essential for accurate system modeling and component design. The correlation for the viscosity of HFO-1234ze(E) is valid from its triple point (169 K) to 420 K at pressures up to 100 MPa.[20]

Table 3: Viscosity of HFO-1234ze(E) at 25°C (298.15 K)

| Property | Value | Units |

| Liquid Viscosity | 199.4 | μPa·s |

| Vapor Viscosity | 12.2 | μPa·s |

Source:[2]

Thermal Conductivity

Thermal conductivity represents a material's ability to conduct heat and is a key factor in the design of efficient evaporators and condensers. The thermal conductivity of liquid HFO-1234ze(E) has been measured using methods such as the transient hot-wire technique.[22][23][24][25] The thermal conductivity of HFO-1234ze(E) is lower than that of HFC-32.[22][24] Correlations for the thermal conductivity of HFO-1234ze(E) have been developed based on experimental data.[19][25]

Table 4: Thermal Conductivity of HFO-1234ze(E) at 25°C (298.15 K)

| Property | Value | Units |

| Liquid Thermal Conductivity | 0.0781 | W/(m·K) |

| Vapor Thermal Conductivity | 0.0136 | W/(m·K) |

Source:[2]

Experimental Protocol: Thermal Conductivity Measurement (Transient Hot-Wire Method)

The transient hot-wire method is a highly accurate and widely used technique for measuring the thermal conductivity of fluids. Its selection is justified by its ability to minimize the effects of natural convection.

-

Apparatus: The core of the apparatus consists of two thin platinum wires of different lengths suspended in the fluid. This setup is designed to eliminate end effects.[22]

-

Procedure:

-

The fluid is brought to the desired temperature and pressure.

-

A step-wise voltage is applied to the wires, causing them to heat up.

-

The temperature rise of the wires over time is precisely measured by monitoring their electrical resistance.

-

The thermal conductivity of the fluid is determined from the rate of temperature increase of the wires.

-

-

Self-Validation: The reliability of the measurement is confirmed by calibrating the apparatus with a fluid of known thermal conductivity, such as ethanol, and by ensuring the results are independent of the applied power.[24]

Diagram: Principle of the Transient Hot-Wire Method

A simplified diagram illustrating the principle of the transient hot-wire method for measuring thermal conductivity.

Conclusion

The thermodynamic and transport properties of HFO-1234ze(E) have been extensively studied and are well-characterized through a combination of precise experimental measurements and the development of accurate, wide-ranging equations of state. This robust dataset provides the necessary foundation for the scientific and engineering communities to confidently design and implement next-generation refrigeration and heat pump technologies that are both efficient and environmentally responsible. The continued refinement of property data and models will further enhance the optimization of systems utilizing this promising low-GWP refrigerant.

References

- Higashi, Y. (2010). Thermophysical properties of HFO-1234yf and HFO-1234ze(E).

- Gao, Z., et al. (n.d.). Thermodynamic properties of hydrofluoroolefin (R1234yf and R1234ze(E)) refrigerant mixtures: Density, vapour-liquid equilibrium. SciSpace.

- Lai, N. A. (2014). Equations of state for HFO-1234ze(E) and their application in the study on refrigeration cycle.

-

Tanaka, K., et al. (2010). Measurements of the Isobaric Specific Heat Capacities for trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze(E)) in the Liquid Phase. Journal of Chemical & Engineering Data, 55(8), 2972-2975. [Link]

- Miyara, A., et al. (2011). Thermal conductivity of saturated liquid of HFO-1234ze(E) and HFO-1234ze(E) + HFC-32 mixture.

-

Gao, K., et al. (2011). Isochoric Specific Heat Capacity of trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze(E)) and the HFO-1234ze(E) + CO2 Mixture in the Liquid Phase. Journal of Chemical & Engineering Data, 56(5), 2092-2097. [Link]

-

Gao, K., et al. (2011). Isochoric Specific Heat Capacity of trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze(E)) and the HFO-1234ze(E) + CO2 Mixture in the Liquid Phase. Journal of Chemical & Engineering Data, 56(5), 2092-2097. [Link]

-

Astina, I. M., et al. (2025). New Helmholtz Equation of State for HFO-1234ze(E) with Comprehensive Assessment. ResearchGate. [Link]

-

(n.d.). Thermodynamic properties of potential alternative refrigerant HFO-1234ze(Z). ResearchGate. [Link]

-

(n.d.). R1234ze(E). F-Chart Software. [Link]

-

Lemmon, E. W., & McLinden, M. O. (2010). Thermodynamic Properties of trans-1,3,3,3-tetrafluoropropene [R1234ze(E)]: Measurements of Density and Vapor Pressure and a Comprehensive Equation of State. International Refrigeration and Air Conditioning Conference at Purdue. [Link]

-

Tanaka, K., et al. (2016). Measurements of Vapor Pressure and Saturated Liquid Density for HFO–1234ze(E) and HFO–1234ze(Z). Journal of Chemical & Engineering Data, 61(4), 1357-1362. [Link]

-

Tanaka, K., et al. (2016). Measurements of Vapor Pressure and Saturated Liquid Density for HFO–1234ze(E) and HFO–1234ze(Z). Journal of Chemical & Engineering Data, 61(4), 1357-1362. [Link]

-

Higashi, Y., et al. (2010). Critical Parameters and Saturated Densities in the Critical Region for trans -1,3,3,3-Tetrafluoropropene (HFO1234ze(E)). Journal of Chemical & Engineering Data, 55(4), 1594-1597. [Link]

-

Fedele, L., et al. (2019). Thermal Conductivity Measurements for Trans-1,3,3,3-Tetrafluoropropene (R1234ze(E)) in Liquid Phase. International Refrigeration and Air Conditioning Conference at Purdue. [Link]

-

Gao, K., et al. (2011). Isochoric Specific Heat Capacity of trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze(E)) and the HFO-1234ze(E) + CO2 Mixture in the Liquid Phase. ACS Publications. [Link]

-

(n.d.). ThermoML:J. Chem. Eng. Data 2010, 55, 4, 1594-1597. Thermodynamics Research Center. [Link]

-

(n.d.). Solstice® ze Refrigerant (HFO-1234ze (E)). Honeywell. [Link]

-

Lai, N. A. (2014). Equations of state for HFO-1234ze(E) and their application in the study on refrigeration cycle. International Journal of Refrigeration, 43, 194–202. [Link]

-

Miyara, A., et al. (2011). THERMAL CONDUCTIVITY OF HFO-1234ze(E)+HFC-32 MIXTURE. ResearchGate. [Link]

-

(n.d.). Solstice™ ze (HFO-1234ze) Refrigerant. Climalife UK. [Link]

-

Tanaka, K., et al. (2016). Measurements of Vapor Pressure and Saturated Liquid Density for HFO–1234ze(E) and HFO–1234ze(Z). Journal of Chemical & Engineering Data, 61(4), 1357-1362. [Link]

-

Di Nicola, G., et al. (2021). Variation of thermal conductivity of HFO-1234ze(E)+HFC-32 mixture with mass fraction of HFC-32. ResearchGate. [Link]

-

Huber, M. L., & Assael, M. J. (2016). Correlations for the Viscosity of 2,3,3,3-Tetrafluoroprop-1-ene (R1234yf) and trans-1,3,3,3-Tetrafluoropropene (R1234ze(E)). International Journal of Refrigeration, 71, 39-45. [Link]

-

(n.d.). HFO-1234ZE. Honeywell. [Link]

-

(n.d.). SOLSTICE® ZE REFRIGERANT (HFO-1234ZE). Honeywell. [Link]

-

Perkins, R. A., & Huber, M. L. (2011). Measurement and Correlation of the Thermal Conductivity of 2,3,3,3-Tetrafluoroprop-1-ene (R1234yf) and trans-1,3,3,3-Tetrafluoropropene (R1234ze(E)). Journal of Chemical & Engineering Data, 56(11), 4868-4874. [Link]

-

Mondal, A., et al. (2021). Measured dynamic viscosities of R1234ze(E) as a function of temperature. ResearchGate. [Link]

-

Rzepka, P., & Fornalik-Wajs, E. (2022). Functional Equations for Calculating the Properties of Low-GWP R1234ze(E) Refrigerant. Energies, 15(3), 1109. [Link]

-

Dong, X., et al. (2019). Vapor pressures and saturated liquid densities of HFO1234ze(E) at temperatures from (253.343 to 293.318) K. ResearchGate. [Link]

-

Tanaka, K., et al. (2010). Measurements of the Vapor Pressures and p ?? T Properties for trans -1,3,3,3-Tetrafluoropropene (HFO1234ze(E)). ResearchGate. [Link]

-

Li, S. X. (2018). Study On HFO-1234ze(E) Saturation Vapor Pressure Equation And CO 2 Mixture Thermodynamic Properties. Globe Thesis. [Link]

-

Huber, M. L., & Assael, M. J. (2016). Correlations for the Viscosity of 2,3,3,3-Tetrafluoroprop-1-ene (R1234yf) and trans-1,3,3,3-Tetrafluoropropene (R1234ze(E)). International Journal of Refrigeration, 71, 39-45. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. honeywell-refrigerants.com [honeywell-refrigerants.com]

- 3. researchgate.net [researchgate.net]